5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a piperidine sulfonyl group, and an oxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via an intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative, which can be achieved using reagents such as sulfonyl chlorides under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sulfonyl chlorides, bases like sodium hydroxide
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives
Reduction: Formation of reduced oxazole derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors .
Medicine
The compound’s structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents .
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the piperidine sulfonyl group could form hydrogen bonds with amino acid residues . The oxazole ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 2,3-Dihydro-2-methylbenzofuran
- (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate
Uniqueness
The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzofuran ring, piperidine sulfonyl group, and oxazole ring in a single molecule allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
912906-93-5 |
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Molecular Formula |
C24H25N3O5S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H25N3O5S/c1-16-13-18-14-17(5-10-22(18)31-16)23-15-21(26-32-23)24(28)25-19-6-8-20(9-7-19)33(29,30)27-11-3-2-4-12-27/h5-10,14-16H,2-4,11-13H2,1H3,(H,25,28) |
InChI Key |
PVJDOAXNKNFPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
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